Glycine sodium

Description

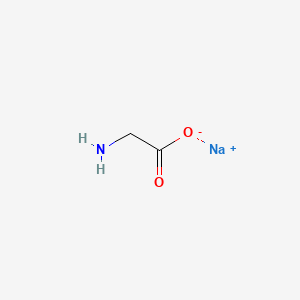

Structure

3D Structure of Parent

Properties

CAS No. |

6000-44-8 |

|---|---|

Molecular Formula |

C2H5NNaO2 |

Molecular Weight |

98.06 g/mol |

IUPAC Name |

sodium 2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5); |

InChI Key |

HXFCUMCLVYNZDM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.[Na] |

Other CAS No. |

6000-44-8 |

physical_description |

Dry Powder; Liquid Solid; [Sigma-Aldrich MSDS] |

Related CAS |

56-40-6 (Parent) |

sequence |

G |

Synonyms |

Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Preparation of Glycine Sodium Salt: A Technical Guide for Laboratory Use

Abstract

This technical guide provides an in-depth overview of the synthesis and preparation of glycine sodium salt (sodium glycinate) for laboratory applications. It details the most common and effective synthesis methodologies, including direct aqueous neutralization and solvent-free solid-state reactions. This document offers comprehensive experimental protocols, quantitative data summaries, and characterization techniques to ensure the reproducible synthesis of high-purity sodium glycinate. The guide is intended to serve as a critical resource for researchers in chemistry, pharmaceuticals, and biotechnology requiring a reliable supply of this versatile amino acid salt.

Introduction

This compound salt, also known as sodium glycinate (CAS No. 6000-44-8), is the simplest amino acid salt.[1] It is a white to off-white crystalline powder that is highly soluble in water.[2][3] In laboratory and industrial settings, sodium glycinate is highly valued for its roles as a pH buffer, stabilizer, and synthetic intermediate.[4] Its applications are extensive, ranging from its use in pharmaceutical formulations to enhance drug solubility and bioavailability, to serving as a component in cell culture media for biotechnology research.[4] Furthermore, it is a key intermediate in the synthesis of more complex organic molecules and detergents.[5][6]

Given its broad utility, the ability to reliably synthesize high-purity sodium glycinate in a laboratory setting is a crucial capability. This guide presents a comparative analysis of prevalent synthesis methods and provides detailed, actionable protocols for its preparation and subsequent characterization.

Synthesis Methodologies

Several methods exist for the synthesis of sodium glycinate. The choice of method often depends on the desired scale, purity requirements, and available laboratory equipment. The most common approaches are direct neutralization, solid-state reaction, and catalytic synthesis from monoethanolamine, with the first two being most applicable for typical lab use.

A summary of these primary methods is presented below.

| Table 1: Comparison of Key Synthesis Methods for Sodium Glycinate | ||||

| Method | Primary Reactants | Key Conditions | Reported Yield | Primary Advantages/Disadvantages |

| Aqueous Neutralization | Glycine, Sodium Hydroxide (NaOH) | Aqueous solution, equimolar reactants, room or elevated temperature.[7] | High (typically >90%, quantitative conversion) | Adv: Simple, uses common reagents, high conversion. Disadv: Product isolation can be challenging due to high aqueous solubility, often forming a syrup.[8] |

| Solid-State Reaction | Powdered Glycine, Powdered NaOH | Intimate mixing of solids, heating to initiate (~60-70°C).[8] | High (quantitative conversion) | Adv: Solvent-free ("green") synthesis, simple workup (grinding).[5] Disadv: Can be exothermic and difficult to stir; produces a hydrated salt.[8] |

| Catalytic Synthesis | Monoethanolamine, NaOH | Pd-doped copper catalyst, high temperature (160°C), high pressure (12 bar).[9][10] | Up to 96.7% | Adv: High yield from cheaper starting material. Disadv: Requires specialized equipment (autoclave), not suitable for standard lab synthesis. |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the laboratory-scale synthesis of sodium glycinate.

Protocol 1: Aqueous Neutralization of Glycine with Sodium Hydroxide

This method is the most common for laboratory preparation due to its simplicity and reliance on standard glassware and reagents.

Principle: This is a classic acid-base neutralization reaction. The carboxylic acid group of glycine reacts with the strong base, sodium hydroxide, in a 1:1 molar ratio to form sodium glycinate and water.[11][12]

Materials and Reagents:

-

Glycine (C₂H₅NO₂, M.W. 75.07 g/mol )

-

Sodium Hydroxide (NaOH, M.W. 40.00 g/mol ), pellets or solution

-

Deionized Water

-

Ethanol (or Isopropanol) for precipitation

Equipment:

-

Magnetic stirrer with stir bar

-

Glass beaker or Erlenmeyer flask

-

pH meter or pH indicator strips

-

Rotary evaporator (optional, for solvent removal)

-

Büchner funnel and filter flask

-

Vacuum oven or desiccator

Procedure:

-

Reagent Preparation: In a beaker, dissolve 75.07 g (1.0 mol) of glycine in approximately 250 mL of deionized water. Gentle heating and stirring may be required to fully dissolve the glycine. Allow the solution to cool to room temperature.

-

Neutralization: Slowly add 40.00 g (1.0 mol) of solid sodium hydroxide pellets to the glycine solution while stirring continuously. Alternatively, a pre-prepared concentrated NaOH solution (e.g., 10 M) can be added dropwise. The reaction is exothermic; use an ice bath to maintain the temperature below 40°C if necessary.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when the pH stabilizes between 9.5 and 10.5, indicating the complete neutralization of glycine.[5]

-

Product Isolation:

-

Method A (Precipitation): To the resulting clear solution of sodium glycinate, add a water-miscible organic solvent like ethanol or isopropanol (typically 3-4 volumes) with vigorous stirring. Sodium glycinate is poorly soluble in these solvents and will precipitate out as a white solid.

-

Method B (Evaporation): Concentrate the aqueous solution using a rotary evaporator. This will yield a viscous syrup, which can be challenging to crystallize.[8] Further drying under high vacuum may be required to obtain a solid. Method A is generally preferred for ease of handling.

-

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of ethanol to remove any unreacted starting materials and excess water.

-

Drying: Dry the purified sodium glycinate in a vacuum oven at 60-70°C or in a desiccator over a suitable drying agent until a constant weight is achieved.

Safety Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is highly corrosive and hygroscopic. Handle with care in a well-ventilated area or fume hood.[10] The neutralization reaction is exothermic and can cause the solution to heat up.

Protocol 2: Solvent-Free Solid-State Synthesis

This method provides an environmentally friendly alternative by eliminating the need for solvents.

Principle: A solid-state reaction occurs by intimately mixing powdered reactants. The reaction is initiated by mechanical energy (grinding) or thermal energy, leading to the formation of a solid, often hydrated, product.[8]

Materials and Reagents:

-

Glycine, finely powdered

-

Sodium Hydroxide, finely powdered

Equipment:

-

Mortar and pestle

-

Heating mantle or water bath

-

Reaction vessel (e.g., a sturdy beaker or round-bottom flask)

-

Spatula or mechanical stirrer suitable for solids

Procedure:

-

Reactant Preparation: In a mortar, finely grind 7.51 g (0.1 mol) of glycine and 4.00 g (0.1 mol) of sodium hydroxide separately. Caution: NaOH is highly hygroscopic.

-

Mixing: Quickly combine the powdered reactants in a reaction vessel.

-

Initiation:

-

Thermal: Gently heat the mixture in a water bath while agitating. Around 60-65°C, an exothermic reaction will initiate, and the powder mixture may transform into a thick, viscous mass.[8]

-

Mechanical: Alternatively, grind the mixture together in a mortar and pestle. The mechanical energy can initiate the reaction, which will be accompanied by heat evolution.

-

-

Solidification: Once the reaction is complete, pour the viscous mass onto a flat, non-reactive surface (like a glass plate) and allow it to cool and solidify. The mass will become hard and brittle.[8]

-

Workup: Break up the solidified mass and grind it into a fine powder using a mortar and pestle.

-

Drying: Dry the final product in a desiccator. Note that this method typically produces a hydrated form of sodium glycinate.[8]

Characterization of this compound Salt

Confirmation of the synthesized product's identity and purity is essential. The following data can be used for verification.

| Table 2: Physicochemical and Spectroscopic Data for Sodium Glycinate | |

| Property | Value / Characteristic |

| CAS Number | 6000-44-8 |

| Molecular Formula | C₂H₄NNaO₂[1] |

| Molecular Weight | 97.05 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | Decomposes, reported ranges vary. |

| Solubility | Highly soluble in water, poorly soluble in ethanol.[2] |

| ¹H NMR | The proton NMR spectrum of glycine shows distinct signals for the -NH₃⁺ and -CH₂- groups. Upon formation of the sodium salt, chemical shifts will change due to the deprotonation of the ammonium group.[13][14] |

| ¹³C NMR | The α-carbon and carboxyl carbon of glycine can be identified. For α-glycine, the carboxyl carbon resonance is at approximately 176.45 ppm.[14] This will shift upon salt formation. |

| IR Spectroscopy | Key vibrational modes for the glycinate anion include N-H stretching, C-H stretching, and characteristic asymmetric and symmetric stretching of the carboxylate (-COO⁻) group. |

Process Visualization

The following diagrams illustrate the chemical pathway and the general experimental workflow for the aqueous synthesis of sodium glycinate.

References

- 1. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium glycinate CAS#: 6000-44-8 [m.chemicalbook.com]

- 3. Sodium Glycinate - Lifeasible [lifeasible.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Sodium glycinate | 6000-44-8 [smolecule.com]

- 6. Applications and Uses of Sodium Glycinate-FOODCHEM [foodchemadditives.com]

- 7. scialert.net [scialert.net]

- 8. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]

- 9. Sodium glycinate synthesis - chemicalbook [chemicalbook.com]

- 10. Sodium glycinate | 6000-44-8 [chemicalbook.com]

- 11. homework.study.com [homework.study.com]

- 12. youtube.com [youtube.com]

- 13. escholarship.org [escholarship.org]

- 14. par.nsf.gov [par.nsf.gov]

Glycine Sodium Salt: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of Glycine Sodium Salt (CAS Number: 6000-44-8), a compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, details its application in key experimental protocols, and elucidates its role in biological signaling pathways.

Core Physicochemical Properties

This compound salt, the sodium salt of the non-essential amino acid glycine, is a white to off-white crystalline powder. Its high solubility in water and buffering capacity make it a versatile reagent in various biochemical and pharmaceutical applications.

| Property | Value | Citations |

| CAS Number | 6000-44-8 | [1] |

| Molecular Formula | C₂H₄NNaO₂ | [1][2] |

| Molecular Weight | 97.05 g/mol | [1][2] |

| Solubility in Water | >500 g/L (at 20°C) | [3] |

| pH | 11.1 - 12.0 (10% aqueous solution) | [3] |

| pKa of Glycine | pKa₁ = 2.34 (-COOH), pKa₂ = 9.61 (-NH₃⁺) | [4][5][6] |

Applications in Experimental Protocols

This compound salt is a critical component in several standard laboratory protocols, primarily utilized for its buffering capacity and its role in quenching reactions.

Preparation of Alkaline Glycine-NaOH Buffer

Glycine buffers are commonly used in biochemistry and molecular biology, particularly for electrophoresis and chromatography. An alkaline buffer can be prepared using glycine and sodium hydroxide, which deprotonates the glycine to form this compound salt in situ.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of glycine (15.01 g/L in deionized water).

-

Prepare a 0.2 M solution of sodium hydroxide (8.00 g/L in deionized water).

-

-

Buffer Formulation:

-

To achieve a desired pH, mix the stock solutions in the appropriate ratios. For example, to prepare a buffer with a pH of 10.6, mix 25 mL of the 0.2 M glycine stock solution with 22.75 mL of the 0.2 M NaOH stock solution.

-

-

Final Volume Adjustment:

-

Adjust the final volume to 100 mL with deionized water.

-

-

pH Verification:

-

Confirm the final pH of the buffer using a calibrated pH meter and adjust as necessary with small volumes of NaOH or HCl.

-

Experimental Workflow for Glycine Buffer Preparation

Caption: Workflow for the preparation of a glycine-NaOH buffer.

Role in Chromatin Immunoprecipitation (ChIP)

In ChIP protocols, glycine is used to quench the formaldehyde cross-linking reaction between proteins and DNA.[7]

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between DNA and associated proteins.

-

Quenching: A sterile solution of glycine is added to the cell culture medium to a final concentration of 125 mM.[7] The glycine acts as a scavenger for excess formaldehyde, effectively stopping the cross-linking reaction.[7]

-

Cell Lysis and Sonication: The cells are then lysed, and the chromatin is sheared into smaller fragments.

-

Immunoprecipitation and Analysis: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes, which are then analyzed.

Application in Protein Crystallization

Glycine and its salts are often included in screening solutions for protein crystallization. They can act as a precipitant or as a stabilizing agent, influencing the solubility of macromolecules and promoting the formation of well-ordered crystals.[8][9] The effect of salts like sodium chloride in conjunction with glycine has been shown to stabilize certain polymorphic forms of glycine crystals, which can be relevant for understanding and controlling protein crystallization.[10][11]

Biological Significance and Signaling Pathways

In a physiological context, this compound salt provides the glycinate anion, which is the active form of glycine that functions as a neurotransmitter. Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[12]

Glycine Receptor (GlyR) Signaling

The principal action of glycine is mediated through its binding to ionotropic glycine receptors (GlyRs).[12]

-

Ligand Binding: Glycine binds to the extracellular domain of the GlyR.

-

Channel Opening: This binding event induces a conformational change in the receptor, opening its intrinsic chloride ion (Cl⁻) channel.[12]

-

Chloride Influx: In mature neurons, the intracellular Cl⁻ concentration is low, leading to an influx of Cl⁻ into the cell upon channel opening.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic membrane.

-

Inhibition of Neuronal Firing: This hyperpolarization increases the threshold for firing an action potential, thus exerting an inhibitory effect on the neuron.

Interestingly, in embryonic neurons, the intracellular chloride concentration is higher, and the activation of GlyRs can lead to chloride efflux and depolarization, resulting in an excitatory effect that is important for neuronal development.[13]

Beyond the nervous system, glycine signaling has been observed in non-neuronal cells such as immune and endothelial cells, where it can modulate proliferation and migration.[14]

Glycine Receptor Signaling Pathway

Caption: Glycine binding to its receptor leads to neuronal inhibition.

This technical guide serves as a foundational resource for professionals engaged in research and development. The provided data and protocols are intended to facilitate experimental design and enhance the understanding of this compound salt's role in scientific applications.

References

- 1. scbt.com [scbt.com]

- 2. Glycine, sodium salt | CymitQuimica [cymitquimica.com]

- 3. Thermo Scientific Chemicals Glycine, sodium salt, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arigobio.com [arigobio.com]

- 8. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]

- 14. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glycine as an Inhibitory Neurotransmitter in the CNS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, the simplest amino acid, plays a critical and multifaceted role in the central nervous system (CNS). While it is a crucial component of proteins and various metabolic pathways, its function as the primary inhibitory neurotransmitter in the spinal cord and brainstem is paramount for regulating motor rhythm, coordinating reflexes, and processing sensory information.[1][2][3] Dysregulation of glycinergic signaling is implicated in a variety of neurological disorders, including hyperekplexia (startle disease), chronic pain, and epilepsy, making the components of the glycinergic synapse attractive targets for therapeutic intervention.[4][5] This in-depth technical guide provides a comprehensive overview of the core aspects of glycine neurotransmission, intended for researchers, scientists, and drug development professionals. The guide details the synthesis, release, and reuptake of glycine, the structure and function of its receptors and transporters, and the intricacies of its signaling pathways. Furthermore, it presents a compilation of key experimental methodologies and quantitative data to facilitate further research and drug discovery in this field.

Glycine Metabolism and Synaptic Lifecycle

The efficacy of glycinergic neurotransmission relies on a tightly regulated cycle of synthesis, packaging, release, and reuptake.

Synthesis and Storage

Glycine destined for neurotransmission is primarily synthesized from the amino acid L-serine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that requires pyridoxal phosphate as a cofactor.[6][7] This synthesis occurs in the presynaptic terminal of glycinergic neurons.[7] Following its synthesis, glycine is actively transported into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT), a process driven by a proton gradient.[7][8]

Release and Receptor Binding

Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of glycine-containing synaptic vesicles with the presynaptic membrane and the subsequent release of glycine into the synaptic cleft.[9] Once in the synaptic cleft, glycine diffuses across the short distance to the postsynaptic membrane, where it binds to and activates ionotropic glycine receptors (GlyRs).[1][10]

Signal Termination: Reuptake

The action of glycine in the synaptic cleft is terminated by its rapid reuptake into both presynaptic neurons and surrounding glial cells.[2][11] This process is mediated by two distinct high-affinity, Na⁺/Cl⁻-dependent glycine transporters (GlyTs):

-

GlyT1: Primarily located on glial cells (astrocytes) surrounding the synapse, GlyT1 plays a crucial role in clearing glycine from the synaptic cleft and maintaining low extracellular glycine concentrations.[6][12][13]

-

GlyT2: Found predominantly on the presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine back into the presynaptic neuron for repackaging into synaptic vesicles.[6][12][13]

The differential localization and kinetics of these transporters are critical for the precise spatial and temporal control of glycinergic signaling.

The Glycine Receptor (GlyR)

The physiological effects of glycine as an inhibitory neurotransmitter are mediated by the postsynaptic glycine receptor (GlyR), a member of the Cys-loop superfamily of ligand-gated ion channels.[14][15]

Structure and Subunit Composition

GlyRs are pentameric proteins, meaning they are composed of five subunits arranged around a central ion pore.[5] To date, four alpha (α1, α2, α3, α4) and one beta (β) subunit have been identified.[16][17] The stoichiometry of the predominant adult form of the receptor is thought to be 2α:3β or 3α:2β.[16][18] The α subunits contain the binding site for glycine and other agonists and antagonists, while the β subunit is primarily involved in the synaptic clustering and anchoring of the receptor to the postsynaptic density via the scaffolding protein gephyrin.[5]

Function and Signaling Pathway

The binding of glycine to its receptor induces a conformational change that opens the integral chloride (Cl⁻) channel.[1][10] In mature neurons, the intracellular Cl⁻ concentration is low, resulting in an influx of Cl⁻ down its electrochemical gradient upon channel opening. This influx of negatively charged ions leads to a hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. This inhibitory postsynaptic potential (IPSP) is the basis of glycine's inhibitory action in the adult CNS.[10] Interestingly, during early development, intracellular chloride concentrations are higher, and the opening of GlyRs can lead to a depolarizing efflux of chloride, resulting in an excitatory effect.[6][13]

Quantitative Data in Glycinergic Neurotransmission

The following tables summarize key quantitative data for researchers in the field.

| Parameter | Value | Species/System | Reference(s) |

| Glycine Receptor Properties | |||

| Single-Channel Conductance (α1β) | 41 ± 1 pS | Juvenile Rat Spinal Motoneurons | [10] |

| Single-Channel Conductance (α1β) | 28 ± 2, 38 ± 1, 46 ± 1 pS (outside-out) | Juvenile Rat Spinal Motoneurons | [10] |

| Strychnine Affinity (Ki) | 5-15 nM | Mammalian GlyRs | [19] |

| Glycine Transporter Kinetics | |||

| GlyT1 (EC50 for glycine) | 43.4 ± 2.2 µM | COS-7 cells | [17] |

| GlyT2 (EC50 for glycine) | 76 ± 5.3 µM | COS-7 cells | [17] |

| Glycine Concentrations | |||

| Extracellular Glycine (Spinal Cord) | 2.6 ± 0.3 µM (zero net flux) | Rat | [20] |

| Extracellular Glycine (Spinal Cord) | 3.3 ± 0.3 µM (zero flow) | Rat | [20] |

Table 1: Quantitative Properties of Glycine Receptors and Transporters. This table provides a summary of key electrophysiological and pharmacological parameters for glycine receptors and transporters.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of glycinergic neurotransmission.

Whole-Cell Patch-Clamp Recording of Glycine Receptor Currents

This technique allows for the direct measurement of ion flow through glycine receptors in response to agonist application.

Protocol:

-

Cell Preparation: Culture primary spinal cord neurons or HEK293 cells stably expressing the desired glycine receptor subunits.[21]

-

Electrode Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.

-

Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Agonist Application: Rapidly apply glycine at various concentrations using a fast-perfusion system to evoke glycine receptor-mediated currents.

-

Data Acquisition and Analysis: Record currents using an appropriate amplifier and digitizer. Analyze parameters such as current amplitude, activation and deactivation kinetics, and dose-response relationships.

In Vivo Microdialysis for Measuring Extracellular Glycine

This method enables the sampling and quantification of extracellular glycine levels in the CNS of living animals.[22]

Protocol:

-

Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the target brain region (e.g., spinal cord dorsal horn).[7][22]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[7]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials.[23]

-

Glycine Quantification: Analyze the glycine concentration in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[7][23]

-

Data Analysis: Express glycine concentrations as absolute values or as a percentage of baseline levels.

Immunohistochemistry for GlyR and GlyT Localization

This technique is used to visualize the distribution of glycine receptors and transporters within CNS tissue.[24][25]

Protocol:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain and spinal cord. Prepare cryosections of the tissue.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask epitopes.

-

Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies specific for the GlyR subunit or GlyT subtype of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Imaging: Mount the sections and visualize the fluorescent signal using a confocal microscope.[24]

Visualizations of Glycinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of glycine neurotransmission and experimental procedures.

Conclusion

Glycine's role as a major inhibitory neurotransmitter is fundamental to the proper functioning of the CNS. The intricate interplay between its synthesis, release, receptor activation, and reuptake provides numerous potential targets for pharmacological intervention. A thorough understanding of the molecular and cellular mechanisms governing glycinergic neurotransmission, supported by robust experimental data, is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide serves as a foundational resource for professionals dedicated to advancing research and drug discovery in this critical area of neuroscience.

References

- 1. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 [ouci.dntb.gov.ua]

- 2. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine transporters: essential regulators of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single Channel Analysis of Conductance and Rectification in Cation-selective, Mutant Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Protocol for Culturing Embryonic Rat Spinal Motor Neurons: R&D Systems [rndsystems.com]

- 10. Single-channel properties of glycine receptors of juvenile rat spinal motoneurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What single-channel analysis tells us of the activation mechanism of ligand-gated channels: the case of the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]

- 14. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Extrasynaptic and Postsynaptic Receptors in Glycinergic and GABAergic Neurotransmission: A Division of Labor? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycine receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Localization of Glycine Receptors in the Human Forebrain, Brainstem, and Cervical Spinal Cord: An Immunohistochemical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Synergistic Dance: A Technical Guide to Glycine and Sodium Co-agonism at NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a cornerstone of excitatory synaptic transmission and plasticity, exhibits a complex gating mechanism that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Furthermore, its function is intricately modulated by the intracellular ionic environment, particularly by sodium ions (Na⁺). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the roles of glycine as an obligatory co-agonist and intracellular sodium as a potent positive allosteric modulator of NMDA receptor activity. We will delve into the quantitative aspects of these interactions, detail the experimental protocols used to elucidate them, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, offering a foundational understanding of these critical regulatory processes.

The Fundamental Role of Glycine as a Co-agonist

Activation of the NMDA receptor is a unique event in neurotransmission, requiring the simultaneous binding of two distinct agonists: glutamate to the GluN2 subunit and a co-agonist, primarily glycine or D-serine, to the GluN1 subunit.[1][2][3] The binding of both agonists is a prerequisite for the conformational changes that lead to the opening of the ion channel.[2] The glycine binding site on the GluN1 subunit is a critical locus for therapeutic intervention and understanding its properties is paramount for drug design.

Quantitative Analysis of Glycine Binding

The affinity of glycine for its binding site on the GluN1 subunit is a key determinant of NMDA receptor activation. This is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of glycine required to elicit 50% of the maximal receptor response in the presence of a saturating concentration of glutamate. The EC₅₀ for glycine can vary depending on the specific GluN2 subunit composition of the NMDA receptor and the experimental system used for its measurement.

| Parameter | Value | Receptor Subtype | Experimental System | Reference |

| Glycine EC₅₀ | < 1 µM | Native | Dissociated Neurons | [1] |

| Glycine EC₅₀ | ~1–3 µM | GluN1/GluN2A | Recombinant (Oocytes) | [1] |

| Glycine EC₅₀ | 3.9 µM | Not Specified | Whole-cell recordings | [4] |

Intracellular Sodium: A Positive Allosteric Modulator

While glycine's role as a co-agonist is extracellular, the intracellular environment also plays a crucial role in fine-tuning NMDA receptor activity. Intracellular sodium (Na⁺) has emerged as a significant positive allosteric modulator, enhancing receptor function in an activity-dependent manner.[5][6][7] During periods of high neuronal activity, such as action potential firing, the intracellular Na⁺ concentration ([Na⁺]i) can rise substantially, providing a feedback mechanism to potentiate NMDA receptor currents.[5][6]

Quantitative Effects of Intracellular Sodium

The potentiation of NMDA receptor function by intracellular sodium is concentration-dependent. Studies have shown that even modest increases in [Na⁺]i can significantly enhance NMDA receptor-mediated currents by increasing the channel's open probability and mean open time.[5][8][9] This modulatory effect is critical for overcoming the calcium-dependent inhibition of the receptor, a negative feedback mechanism.[6][10]

| Parameter | Value | Condition | Experimental System | Reference |

| [Na⁺]i Threshold for Overcoming Ca²⁺ Inhibition | 5 ± 1 mM | Increase in [Na⁺]i | Cultured Hippocampal Neurons | [6][10] |

| [Na⁺]i Increment from 30 nM PbTx-2 | 8.8 ± 1.8 mM | Over basal | Immature Cerebrocortical Neurons | [8][9] |

| Maximum [Na⁺]i with 30 nM PbTx-2 | 16.9 ± 1.5 mM | Immature Cerebrocortical Neurons | [8][9] |

Signaling Pathways: A Convergence of Co-agonism and Modulation

The functional output of NMDA receptor activation is the influx of cations, most notably Ca²⁺, which acts as a critical second messenger to initiate a cascade of downstream signaling events. The potentiation of this Ca²⁺ influx by intracellular Na⁺ amplifies these signaling pathways, which are fundamental to synaptic plasticity, learning, and memory. A key player in mediating the effects of intracellular sodium is the non-receptor tyrosine kinase, Src.[5][11][12][13][14]

NMDA Receptor Signaling Pathway

The binding of glutamate and glycine triggers the opening of the NMDA receptor channel, leading to Ca²⁺ influx. This rise in intracellular Ca²⁺ activates numerous downstream effectors, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) pathway. These kinases, in turn, phosphorylate a variety of substrates, including transcription factors like CREB, leading to changes in gene expression and ultimately, synaptic strength.

Sodium-Mediated Potentiation Pathway via Src Kinase

The positive modulatory effect of intracellular Na⁺ on NMDA receptors is not direct but is mediated through the activation of the Src family of tyrosine kinases.[5][8] Increased [Na⁺]i leads to the activation of Src, which then phosphorylates the NMDA receptor, likely on its GluN2 subunits. This phosphorylation event enhances the channel's open probability, thereby potentiating the receptor's response to agonist binding.

Experimental Protocols

The elucidation of the mechanisms described above relies on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for two of the most common and powerful approaches used to study NMDA receptor function: two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp recording in cultured neurons.

Two-Electrode Voltage Clamp (TEVC) of Recombinant NMDA Receptors in Xenopus Oocytes

This technique is ideal for studying the pharmacology of specific NMDA receptor subtypes in a controlled, heterologous expression system.

I. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNA for the desired GluN1 and GluN2 subunits.

-

Inject approximately 50 nl of cRNA solution into each oocyte.

-

Incubate the oocytes in ND96 buffer at 16-18°C for 2-3 days to allow for receptor expression.[15]

II. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[2][16]

-

Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) and modulators via the perfusion system.[2]

-

Record the resulting ion currents using a dedicated TEVC amplifier.

III. Data Analysis:

-

Measure the peak and steady-state current amplitudes in response to agonist application.

-

Construct dose-response curves by applying varying concentrations of the ligand of interest (e.g., glycine) in the presence of a saturating concentration of the co-agonist (e.g., glutamate).

-

Fit the dose-response data with the Hill equation to determine parameters such as EC₅₀ and the Hill coefficient.

Whole-Cell Patch-Clamp Recording of Native NMDA Receptors in Cultured Neurons

This technique allows for the study of NMDA receptors in their native neuronal environment, providing insights into their physiological regulation.

I. Cell Culture:

-

Plate primary neurons (e.g., cortical or hippocampal) on coverslips and culture for 13-15 days to allow for synapse formation and receptor expression.[17]

II. Solution Preparation:

-

External Solution (aCSF): (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine; pH adjusted to 7.2 with NaOH.[18]

-

Internal (Pipette) Solution: (in mM) 130 CsCl, 10 BAPTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[18] To study the effects of intracellular sodium, the internal solution can be modified to contain varying concentrations of Na⁺.

III. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber of an inverted microscope and perfuse with aCSF.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.[17]

-

Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.[17]

-

Locally apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.[17]

-

To study modulation, pre-incubate with or co-apply the modulatory compound.

IV. Data Analysis:

-

Measure the amplitude, rise time, and decay kinetics of the NMDA-evoked currents.

-

For studying sodium modulation, compare the current characteristics with different intracellular Na⁺ concentrations.

-

Perform non-stationary noise analysis to estimate single-channel conductance and open probability.[19]

Conclusion and Future Directions

The intricate interplay between extracellular co-agonists like glycine and intracellular modulators such as sodium ions highlights the sophisticated regulatory mechanisms governing NMDA receptor function. A thorough understanding of these processes is not only fundamental to our comprehension of synaptic physiology but also crucial for the rational design of novel therapeutics targeting NMDA receptor dysfunction in a range of neurological and psychiatric disorders. Future research should focus on elucidating the precise structural basis of sodium-mediated potentiation and its interplay with different GluN2 subunits. Furthermore, exploring how these modulatory mechanisms are altered in disease states will undoubtedly open new avenues for therapeutic intervention. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of NMDA receptor co-agonism and modulation, ultimately fostering the development of more effective and targeted therapies.

References

- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gain control of NMDA-receptor currents by intracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Functional Interaction of Sodium and Calcium in the Regulation of NMDA Receptor Activity by Remote NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Intracellular Sodium in the Regulation of NMDA-Receptor-Mediated Channel Activity and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Channel Activation Augments NMDA Receptor Function and Promotes Neurite Outgrowth in Immature Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Sodium channel activation augments NMDA receptor function and promotes neurite outgrowth in immature cerebrocortical neurons. [scholars.duke.edu]

- 10. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Src, a molecular switch governing gain control of synaptic transmission mediated by N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The regulation of N-methyl-D-aspartate receptors by Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysregulated Src upregulation of NMDA receptor activity: a common link in chronic pain and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA receptor regulation by Src kinase signalling in excitatory synaptic transmission and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. benchchem.com [benchchem.com]

- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Glycine Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, the simplest amino acid, is a fundamental building block in many biological and pharmaceutical systems. Its ability to exist in multiple crystalline forms, or polymorphs, each with distinct physical properties, makes it a subject of intense study. Understanding and controlling the polymorphic form of glycine is critical in drug development and manufacturing, as different polymorphs can exhibit significant variations in solubility, stability, bioavailability, and mechanical properties. This technical guide provides an in-depth overview of the physical properties of the three main polymorphic forms of glycine: α, β, and γ.

Under ambient conditions, glycine is known to exist in three polymorphic forms: α, β, and γ.[1][2] These forms differ in their crystal packing and hydrogen bonding networks, leading to variations in their physicochemical properties.[3] The thermodynamic stability of these polymorphs at ambient temperature follows the order γ > α > β.[3][4] While the γ-form is the most stable, the α-form is the most commonly obtained from aqueous solutions at neutral pH.[3][5] The β-form is the least stable and tends to transform into the α or γ form.[6][7]

This guide summarizes the key physical properties of each polymorph in easily comparable tables, details the experimental protocols used for their characterization, and provides visual representations of their relationships and characterization workflows.

Quantitative Physical Properties

The distinct molecular arrangements within the α, β, and γ polymorphs of glycine give rise to measurable differences in their physical properties. A thorough understanding of these quantitative differences is essential for selecting the appropriate polymorph for a specific application and for developing robust manufacturing and storage protocols.

Solubility

The solubility of a drug substance is a critical determinant of its bioavailability. The different polymorphs of glycine exhibit distinct solubility profiles in various solvents.

| Polymorph | Solvent System | Temperature (°C) | Solubility ( g/100 g H₂O) |

| α-Glycine | Water | 25 | 25.03[8] |

| γ-Glycine | Water | 28 | 25.00[8] |

| α-Glycine | Water | Not Specified | ~18.0 (180 g/L)[9] |

| γ-Glycine | Water | Not Specified | ~17.2 (172 g/L)[9] |

| α-Glycine | Water-Methanol Mixtures | 37 | Decreases with increasing methanol concentration[10] |

| β-Glycine | Water-Methanol Mixtures | 37 | Higher than α- and γ-glycine, up to 17% more soluble than α-glycine[10] |

| γ-Glycine | Water-Methanol Mixtures | 37 | Slightly lower than α-glycine[10] |

| α-Glycine | Aqueous solutions with various salts (MgSO₄, NaCl, KNO₃, etc.) | 25 | Varies depending on the salt and its concentration[8] |

| γ-Glycine | Aqueous solutions with various salts (MgSO₄, NaCl, KNO₃, etc.) | 28 | Varies depending on the salt and its concentration[8] |

The solubility data clearly indicates that the γ-form is the least soluble in water, which is consistent with it being the most stable polymorph at room temperature.[4] Conversely, the metastable β-form exhibits the highest solubility.[10] The presence of additives such as salts can influence the solubility of the different polymorphs, with some salts promoting the crystallization of the γ-form.[4][8]

Thermodynamic Properties

The thermodynamic stability of the polymorphs is a key factor in determining their behavior during processing and storage.

| Property | α-Glycine | β-Glycine | γ-Glycine |

| Relative Stability at Ambient Temperature | Metastable | Least Stable | Most Stable[3][4] |

| Gibbs Free Energy Difference (Gα – Gγ) at 298.15 K | ~160 J mol⁻¹[3] | - | - |

| γ → α Transition Temperature | - | - | ~440 K (167 °C)[3][11] |

| Melting Point | Decomposes around 233 °C[12] | Transforms to α-form before melting[13] | Transforms to α-form upon heating[4] |

| Band Gap | 4.80 eV[14] | 5.01 eV[14] | 5.23 eV[14] |

The γ-polymorph is the most thermodynamically stable form under ambient conditions.[4] However, upon heating, the γ-form transforms to the α-form at approximately 168 °C.[4] This indicates that the α-form becomes the more stable polymorph at higher temperatures.[3] The β-form is the least stable and its direct melting point cannot be measured as it transforms to the more stable α-form.[13]

Experimental Protocols for Polymorph Characterization

Accurate identification and characterization of glycine polymorphs are crucial for quality control and regulatory purposes. Several analytical techniques are employed to differentiate between the α, β, and γ forms.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the glycine powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (wavelength = 1.54 Å) is typically used.[1]

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 40°.

-

Data Analysis: The resulting diffraction pattern is compared to known patterns for the α, β, and γ polymorphs.

Characteristic Peaks (2θ):

| Polymorph | Peak 1 | Peak 2 | Peak 3 |

| α-Glycine | ~19.05°[1] | ~29.9°[1] | ~35.4°[1] |

| γ-Glycine | ~21.8°[1] | ~25.3°[1] | ~39.1°[1] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecules, which are sensitive to the crystal packing and hydrogen bonding environments.

FTIR Spectroscopy Methodology:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[15]

-

Instrumentation: An FTIR spectrometer is used to collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are used to identify the polymorph.

Characteristic FTIR Peaks (cm⁻¹):

| Polymorph | Characteristic Peak 1 | Characteristic Peak 2 |

| α-Glycine | 910[4][16] | 890 (common peak)[4] |

| γ-Glycine | 930[4][16] | 890 (common peak)[4] |

Raman Spectroscopy Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer, often coupled with a microscope, is used. A laser with a specific wavelength (e.g., 532 nm) is used for excitation.[17]

-

Data Analysis: The Raman shifts and intensities of the scattered light are analyzed.

Characteristic Raman Peaks (cm⁻¹):

| Polymorph | Characteristic Peak Area 1 | Characteristic Peak Area 2 |

| α-Glycine | 1445–1465[1] | - |

| γ-Glycine | 1325–1360[1] | - |

| β-Glycine | 2953.2 (distinguishing peak)[18] | 3009 (shifts to 3008 in α-form)[18] |

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as phase transitions and melting.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

Instrumentation: A DSC instrument is used to heat the sample at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events.

Characteristic Thermal Events:

-

γ-Glycine: An endothermic peak is observed at approximately 168 °C, corresponding to the solid-state transformation from the γ-form to the α-form.[4]

-

α-Glycine: Shows a melting/decomposition endotherm at higher temperatures (around 233 °C).[12]

-

β-Glycine: Will typically show a solid-state transition to the α-form before melting.[13]

Visualization of Relationships and Workflows

Polymorphic Transformation Pathway

The different polymorphs of glycine can transform from one to another under specific conditions of temperature, pressure, or in the presence of certain solvents or additives.

Caption: Relationship between the three main polymorphs of glycine.

Experimental Workflow for Polymorph Identification

A typical workflow for the comprehensive identification and characterization of an unknown glycine sample involves a combination of analytical techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] POLYMORPHISM IN THE CRYSTALLIZATION OF GLYCINE | Semantic Scholar [semanticscholar.org]

- 3. akjournals.com [akjournals.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heat Capacities of α-, β-, and γ- Polymorphs of Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Zwitterionic Nature of Glycine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the zwitterionic properties of glycine in aqueous solutions. Glycine, the simplest amino acid, serves as a fundamental model for understanding the behavior of more complex biomolecules. Its ability to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, profoundly influences its physical and chemical properties, which are critical in various scientific and pharmaceutical applications.

Theoretical Framework: The Zwitterion Equilibrium

In aqueous solution, glycine exists in a dynamic equilibrium between three forms: a cationic form (low pH), a zwitterionic form (neutral pH), and an anionic form (high pH). The predominant species at any given pH is determined by the pKa values of its carboxyl and amino groups.

The equilibrium can be represented as follows:

-

At low pH (< pKa₁): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form).

-

At a pH between pKa₁ and pKa₂: The carboxyl group deprotonates to form a carboxylate ion (-COO⁻), while the amino group remains protonated (-NH₃⁺). This dipolar ion is the zwitterion, which has a net charge of zero.

-

At high pH (> pKa₂): The amino group deprotonates (-NH₂), and the carboxyl group remains as a carboxylate ion (-COO⁻), resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximal, and the net charge of the glycine molecule is zero. It can be calculated using the following formula:

pI = (pKa₁ + pKa₂) / 2

This zwitterionic nature is a key factor in glycine's solubility, crystal structure, and biological function.

Caption: Acid-base equilibrium of glycine in aqueous solution.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties of glycine in solution.

Table 1: Acid Dissociation Constants (pKa) and Isoelectric Point (pI) of Glycine at 25°C

| Parameter | Value | Reference |

| pKa₁ (-COOH) | 2.34 | [1][2] |

| pKa₂ (-NH₃⁺) | 9.60 | [1][2] |

| pI | 5.97 | [1][2] |

Table 2: Temperature Dependence of Glycine's pKa Values

| Temperature (°C) | pKa₁ | pKa₂ |

| 20 | 2.37 | 9.78 |

| 25 | 2.34 | 9.60 |

| 30 | 2.32 | 9.47 |

| 40 | 2.27 | 9.22 |

| 50 | 2.23 | 8.98 |

Note: Data compiled from various sources and may show slight variations.

Table 3: Solubility of Glycine in Water as a Function of pH at 25°C

| pH | Solubility ( g/100g water) | Molar Solubility (mol/L) |

| 1.0 | 1.12 | 0.15 |

| 2.0 | 1.15 | 0.15 |

| 4.0 | 15.1 | 2.01 |

| 5.97 (pI) | 24.99 | 3.33 |

| 8.0 | 15.5 | 2.06 |

| 10.0 | 4.15 | 0.55 |

| 12.0 | 4.10 | 0.55 |

Note: Solubility is at its minimum at the isoelectric point.[3]

Experimental Protocols for Characterization

Potentiometric Titration for pKa Determination

This method involves titrating a solution of glycine with a strong base (e.g., NaOH) and monitoring the pH change. The titration curve reveals two inflection points corresponding to the pKa values.

Methodology:

-

Solution Preparation: Prepare a standard solution of glycine (e.g., 0.1 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place a known volume of the glycine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Add the NaOH solution in small, precise increments from a burette. After each addition, allow the pH to stabilize and record the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The midpoints of the two buffer regions on the titration curve correspond to the pKa₁ and pKa₂ values. The equivalence point between the two buffer regions corresponds to the pI.

Caption: Workflow for potentiometric titration of glycine.

Spectroscopic Analysis

Spectroscopic techniques provide direct evidence for the zwitterionic structure of glycine in solution.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools to study the protonation state of glycine as a function of pH. The chemical shifts of the α-protons and the carboxyl carbon are particularly sensitive to the ionization state.

Methodology:

-

Sample Preparation: Prepare a series of glycine solutions in D₂O at various pD values (adjusted with DCl and NaOD). D₂O is used to avoid the large solvent peak of H₂O.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample using a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts of the α-protons and the carboxyl carbon as a function of pD. A significant downfield shift of the α-protons and an upfield shift of the carboxyl carbon are observed upon deprotonation of the carboxyl group, consistent with the formation of the zwitterion. Further changes are observed at high pD corresponding to the deprotonation of the amino group.

3.2.2. Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of molecules. The zwitterionic form of glycine has characteristic Raman bands that are distinct from the neutral and anionic forms.

Methodology:

-

Sample Preparation: Prepare a concentrated aqueous solution of glycine (e.g., 1 M).

-

Raman Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Data Analysis: Identify the characteristic Raman bands of the zwitterion. Key vibrational modes include the symmetric and asymmetric stretching of the carboxylate group (-COO⁻) and the deformation modes of the protonated amino group (-NH₃⁺).[4][5][6][7]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is also used to identify the vibrational modes of the different glycine species.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of glycine at different pH values.

-

FTIR-ATR Measurement: Place a drop of the solution on the ATR crystal and acquire the infrared spectrum. The use of D₂O as a solvent can be advantageous to avoid overlapping bands from water.

-

Data Analysis: Analyze the spectra for characteristic absorption bands. The zwitterionic form exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the -COO⁻ group and the bending vibrations of the -NH₃⁺ group.[8][9]

Caption: Spectroscopic evidence for glycine's zwitterionic nature.

Conclusion

The zwitterionic nature of glycine in solution is a cornerstone of its chemistry and biology. A thorough understanding of its acid-base equilibria, isoelectric point, and the experimental techniques used for its characterization is essential for researchers and professionals in drug development and related scientific fields. The data and protocols presented in this guide offer a solid foundation for further investigation and application of this fundamental biomolecule.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Orientational Behavior and Vibrational Response of Glycine at Aqueous Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Glycine Sodium Salt: A Comprehensive Technical Guide for Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine sodium salt, the simplest amino acid salt, is a versatile and indispensable intermediate in a myriad of biochemical research and drug development applications. Its utility stems from its unique physicochemical properties, including high aqueous solubility, buffering capacity, and biocompatibility. This technical guide provides an in-depth exploration of this compound salt, offering quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways and experimental workflows.

Physicochemical Properties

This compound salt is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 6000-44-8 | [1][2] |

| Molecular Formula | C₂H₄NNaO₂ | [1][2] |

| Molecular Weight | 97.05 g/mol | [1][2] |

| Appearance | White to off-white or colorless crystalline powder or crystals | [1] |

| Melting Point | 196 - 204 °C | [1] |

| Purity | ≥98% | [2] |

Quantitative Data

Solubility

This compound salt exhibits high solubility in water, a critical feature for its use in aqueous buffer systems and various biochemical assays. The solubility is influenced by temperature and the presence of other salts.[3]

Table 1: Solubility of Glycine (precursor to this compound Salt) in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 25 | 25.0 |

| 50 | 39.1 |

| 75 | 54.4 |

| 100 | 67.2 |

Note: Data presented for glycine as a baseline. The sodium salt form generally exhibits enhanced aqueous solubility.[1]

Table 2: Influence of NaCl on Glycine Solubility at 20°C

| NaCl Concentration (mg/mL) | Glycine Solubility (g/mL) |

| 0 | 0.225 |

| 80 | 0.270 |

| 180 | 0.305 |

| 240 | 0.352 |

This "salting-in" effect can be an important consideration in formulation and crystallization studies.[4]

Stability

This compound salt solutions are relatively stable. However, stability can be affected by factors such as pH, temperature, and exposure to radiation.

-

pH and Temperature: Adjusting the pH of glycine solutions with NaOH to form the sodium salt can influence the crystallization and stability of different polymorphic forms.[5] At high temperatures (260-340°C), glycine in aqueous solutions can undergo decomposition through decarboxylation and deamination.

-

Oxidation: Stock solutions of glycine can oxidize over time, indicated by a yellowing of the solution. Refrigeration (2-8°C) and the use of preservatives can extend shelf life.[6]

-

Radiation: The presence of sodium chloride has been shown to have a protective effect on glycine in aqueous solutions exposed to ionizing radiation, significantly reducing its decomposition.[3]

Core Applications and Experimental Protocols

This compound salt's versatility as a biochemical intermediate is highlighted by its widespread use in various laboratory techniques.

Buffering Agent in Electrophoresis and Blotting

Glycine is a fundamental component of the Tris-Glycine buffer system used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for protein separation. In this system, glycine ions, along with chloride ions, create a discontinuous voltage gradient that stacks proteins into sharp bands before they are separated by size in the resolving gel.

Experimental Protocol: Preparation of 10X Tris-Glycine-SDS Running Buffer

Materials:

-

Tris base

-

Glycine

-

Sodium Dodecyl Sulfate (SDS)

-

Deionized water

Procedure:

-

To prepare 1 liter of 10X running buffer, dissolve the following in 800 mL of deionized water:

-

30.3 g of Tris base

-

144.0 g of glycine

-

10.0 g of SDS

-

-

Stir until all components are fully dissolved.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the 10X buffer should be approximately 8.3 and does not require adjustment.

-

For use, dilute the 10X stock solution to 1X with deionized water.

Workflow for SDS-PAGE using Tris-Glycine Buffer

Elution Buffer in Affinity Chromatography

Glycine-based buffers are commonly used for the elution of antibodies from Protein A or Protein G affinity columns. The low pH of glycine buffers (typically pH 2.5-3.0) disrupts the interaction between the antibody and the affinity ligand, allowing for the recovery of the purified antibody.

Experimental Protocol: Antibody Elution using Glycine Buffer

Materials:

-

Protein A or Protein G affinity column with bound antibody

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer: 100 mM Glycine-HCl, pH 2.5-3.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0

Procedure:

-

Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Apply the Elution Buffer to the column to dissociate the antibody from the affinity resin.

-

Collect the eluted fractions in tubes containing a small volume of Neutralization Buffer (approximately 1/10th of the fraction volume) to immediately neutralize the pH and preserve antibody integrity.

-

Monitor the protein concentration of the fractions (e.g., by measuring absorbance at 280 nm).

-

Pool the fractions containing the purified antibody.

Workflow for Antibody Purification by Affinity Chromatography

Component of Cell Culture and Hybridoma Technology

This compound salt is utilized in cell culture media and is particularly relevant in hybridoma technology for monoclonal antibody production. It can serve as a non-essential amino acid source and also as an osmoprotectant in hyperosmotic cultures, which can enhance antibody production.[7]

Experimental Protocol: Use in Hybridoma Binding Buffer

In the purification of monoclonal antibodies from hybridoma culture supernatants, a high-salt glycine buffer is sometimes used as a binding buffer for Protein A chromatography.

Materials:

-

Hybridoma culture supernatant containing monoclonal antibodies

-

Binding Buffer: 4 M NaCl, 2 M Glycine, adjusted to pH 8.9 with NaOH

-

Protein A affinity column

-

Elution Buffer: 0.1 M Citrate, pH 3.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

Procedure:

-

Clarify the hybridoma supernatant by centrifugation and filtration.

-

Mix the supernatant with the Binding Buffer in a 3:1 ratio.

-

Load the mixture onto a pre-equilibrated Protein A column.

-

Wash the column with a diluted binding buffer.

-

Elute the bound antibody with the Elution Buffer.

-

Immediately neutralize the eluted fractions with the Neutralization Buffer.[8]

Role in Signaling Pathways

Glycine is not only a building block for proteins but also a key signaling molecule in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and an essential co-agonist for excitatory neurotransmission.

Glycine as an Inhibitory Neurotransmitter

In the spinal cord and brainstem, glycine acts as the primary inhibitory neurotransmitter. It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and reducing its excitability.

Signaling Pathway of Inhibitory Glycinergic Neurotransmission

Glycine as a Co-agonist at NMDA Receptors

Glycine is an obligatory co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Both glutamate and glycine must bind to the NMDA receptor for the ion channel to open. The concentration of glycine in the synaptic cleft is regulated by glycine transporter 1 (GlyT1), which is found on glial cells and presynaptic terminals.

Signaling Pathway of NMDA Receptor Co-activation by Glycine

The Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondria of eukaryotes. It catalyzes the reversible oxidation of glycine to carbon dioxide and ammonia, with the transfer of a one-carbon unit to tetrahydrofolate. This system is central to cellular one-carbon metabolism.

Simplified Diagram of the Glycine Cleavage System

Conclusion

This compound salt is a fundamentally important biochemical intermediate with a broad spectrum of applications. Its well-characterized physicochemical properties make it a reliable component in established protocols for protein analysis, purification, and cell culture. Furthermore, its crucial roles in neurotransmission highlight its significance as a subject of study and a potential target for therapeutic intervention in neurological disorders. This guide provides researchers and drug development professionals with a solid foundation of technical information to effectively utilize this compound salt in their work, from the laboratory bench to the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications and Uses of Sodium Glycinate-FOODCHEM [foodchemadditives.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Core Principles of Glycine in Buffer Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the use of glycine in buffer solutions. Glycine, the simplest amino acid, is a versatile and widely utilized buffering agent in various scientific and pharmaceutical applications due to its zwitterionic nature. This document delves into its physicochemical properties, buffer preparation protocols, and its application in key experimental procedures.

Physicochemical Properties of Glycine

Glycine (NH₂CH₂COOH) is a non-essential amino acid with a simple structure, containing both an acidic carboxyl group and a basic amino group. This dual functionality allows it to act as a zwitterion, carrying both a positive and a negative charge, which is central to its buffering capacity.[1]

Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 75.07 g/mol | --INVALID-LINK-- |

| pKa₁ (-COOH) at 25°C | 2.34 | [2][3] |

| pKa₂ (-NH₃⁺) at 25°C | 9.60 | [2][3] |

| Isoelectric Point (pI) | 5.97 | [2] |

| Buffering Range (Acidic) | pH 2.2 - 3.6 | [4] |

| Buffering Range (Alkaline) | pH 8.6 - 10.6 | [5][6] |

Glycine's two pKa values define its two effective buffering ranges. The first, acidic range, is due to the dissociation of the carboxyl group, making it suitable for applications requiring low pH. The second, alkaline range, results from the deprotonation of the amino group and is useful for experiments needing a basic environment.

Glycine Buffer Systems: Preparation and Composition

Glycine buffers are typically prepared by titrating an aqueous solution of glycine with a strong acid (like HCl) or a strong base (like NaOH) to the desired pH.

Glycine-HCl Buffer (Acidic Range)

Glycine-HCl buffers are commonly used for applications such as the elution of proteins in affinity chromatography.[1] The preparation involves mixing a stock solution of glycine with varying amounts of hydrochloric acid.

Table for Preparing 0.1 M Glycine-HCl Buffer:

To prepare 100 mL of a 0.1 M Glycine-HCl buffer of a specific pH, mix 50 mL of 0.2 M glycine solution with the indicated volume of 0.2 M HCl and then add distilled water to a final volume of 100 mL.

| Desired pH | Volume of 0.2 M Glycine (mL) | Volume of 0.2 M HCl (mL) |

| 2.2 | 50 | 44.0 |

| 2.4 | 50 | 32.4 |

| 2.6 | 50 | 24.2 |

| 2.8 | 50 | 16.8 |

| 3.0 | 50 | 11.4 |

| 3.2 | 50 | 8.2 |

| 3.4 | 50 | 6.4 |

| 3.6 | 50 | 5.0 |

Glycine-NaOH Buffer (Alkaline Range)

Glycine-NaOH buffers are frequently employed in enzyme assays and electrophoretic systems. Their preparation involves titrating a glycine solution with sodium hydroxide.

Table for Preparing 0.1 M Glycine-NaOH Buffer:

To prepare 200 mL of a 0.1 M Glycine-NaOH buffer of a specific pH, mix 100 mL of 0.2 M glycine solution with the indicated volume of 0.2 M NaOH and then add distilled water to a final volume of 200 mL.[5][6]

| Desired pH | Volume of 0.2 M Glycine (mL) | Volume of 0.2 M NaOH (mL) |

| 8.6 | 100 | 8.0 |

| 8.8 | 100 | 13.2 |

| 9.0 | 100 | 20.8 |

| 9.2 | 100 | 29.2 |

| 9.4 | 100 | 38.8 |

| 9.6 | 100 | 48.0 |

| 9.8 | 100 | 54.4 |

| 10.0 | 100 | 64.0 |

| 10.2 | 100 | 72.0 |

| 10.4 | 100 | 77.2 |

| 10.6 | 100 | 91.0 |

Effect of Temperature on Glycine Buffers

The pH of a buffer solution is dependent on the pKa of the buffering agent, which in turn is influenced by temperature. For glycine, the pKa of the amino group is particularly sensitive to temperature changes.

Table of Glycine pKa Values at Different Temperatures:

| Temperature (°C) | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) |

| 0 | 2.47 | 10.59 |

| 10 | 2.41 | 10.27 |

| 20 | 2.35 | 9.96 |

| 25 | 2.34 | 9.60 |

| 30 | 2.32 | 9.66 |

| 40 | 2.29 | 9.38 |

| 50 | 2.27 | 9.12 |

It is crucial to consider this temperature dependence when preparing and using glycine buffers, especially for experiments conducted at temperatures other than ambient. The pH of the buffer should be adjusted at the temperature at which it will be used.

Experimental Protocols

Protocol for Affinity Chromatography Elution using Glycine-HCl Buffer

This protocol outlines the general steps for eluting a target protein from an affinity chromatography column.

Methodology:

-

Column Equilibration: Equilibrate the affinity column with a binding buffer (e.g., PBS, pH 7.4) to prepare the matrix for sample loading.

-

Sample Loading: Apply the sample containing the target protein to the column. The target protein will bind to the ligand immobilized on the column matrix.

-

Washing: Wash the column with the binding buffer or a wash buffer of slightly different composition to remove non-specifically bound proteins.

-

Elution: Elute the target protein by applying a low pH glycine-HCl buffer (typically 0.1 M, pH 2.5-3.0). The acidic environment disrupts the interaction between the target protein and the ligand.

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of a high-pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to restore the protein to a neutral pH and prevent denaturation.

Protocol for Western Blot Transfer using Tris-Glycine Buffer